2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol

Beschreibung

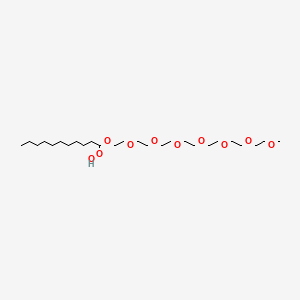

The compound 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol is a highly specialized organic molecule characterized by its polyether backbone and terminal peroxide functional group. Its structure consists of a 34-carbon chain with eight evenly spaced oxygen atoms (forming ether linkages) and a hydroperoxide (-OOH) group at the 24th position.

Eigenschaften

CAS-Nummer |

647865-48-3 |

|---|---|

Molekularformel |

C26H54O10 |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

1-hydroperoxy-1-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane |

InChI |

InChI=1S/C26H54O10/c1-3-4-5-6-7-8-9-10-11-26(36-27)35-25-24-34-23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-2/h26-27H,3-25H2,1-2H3 |

InChI-Schlüssel |

SWDGQRDGQGMTLV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(OCCOCCOCCOCCOCCOCCOCCOC)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5,8,11,14,17,20,23-Octaoxatetratriacontan-24-peroxol beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die schrittweise Addition von Ethylenoxid zu einem geeigneten Initiator, gefolgt von der Einführung einer Peroxidgruppe. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann große Batch-Reaktoren umfassen, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Die Verwendung von kontinuierlichen Strömungsreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Das Endprodukt wird üblicherweise durch Destillation oder Chromatographietechniken gereinigt, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,5,8,11,14,17,20,23-Octaoxatetratriacontan-24-peroxol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Peroxiden und Ethern in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Die Peroxidgruppe der Verbindung macht sie nützlich für die Untersuchung von oxidativem Stress und seinen Auswirkungen auf biologische Systeme.

Industrie: Wird bei der Produktion von Polymeren und als Stabilisator in bestimmten industriellen Prozessen verwendet.

Wissenschaftliche Forschungsanwendungen

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of peroxides and ethers in various chemical reactions.

Biology: The compound’s peroxide group makes it useful in studying oxidative stress and its effects on biological systems.

Industry: Used in the production of polymers and as a stabilizer in certain industrial processes.

Wirkmechanismus

Der Wirkungsmechanismus von 2,5,8,11,14,17,20,23-Octaoxatetratriacontan-24-peroxol beinhaltet die Wechselwirkung seiner Peroxidgruppe mit verschiedenen molekularen Zielstrukturen. Die Peroxidgruppe kann Radikale erzeugen, die dann eine Kaskade von Reaktionen auslösen können. Diese Radikale können mit Zellbestandteilen interagieren und zu oxidativem Stress oder anderen biochemischen Effekten führen. Die Etherbindungen sorgen für Stabilität und Löslichkeit, was die Verwendung in verschiedenen Anwendungen erleichtert.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, none of the provided evidence sources address this compound or its analogs.

Table 1: Hypothetical Comparison of Polyether-Peroxide Derivatives

Key Observations:

Structural Complexity: The compound has a longer carbon backbone and more ether linkages than the ester-ether hybrid in , which may enhance solubility in nonpolar solvents .

Reactivity : Terminal peroxides are generally more reactive than ester groups, suggesting applications in radical-initiated reactions or crosslinking processes.

Stability : Longer polyether chains may reduce peroxide decomposition rates compared to shorter analogs, improving shelf life.

Research Findings and Challenges

No experimental studies on this compound are cited in the provided evidence. However, insights from NLP-focused studies (e.g., –4, 6) highlight the importance of systematic benchmarking and hyperparameter optimization in research—principles applicable to chemical studies. For example:

- Synthesis Challenges : Like BERT’s undertraining issue (), synthesizing long-chain polyethers requires precise control of reaction conditions to avoid side reactions.

- Generalization : The compound’s utility may depend on its adaptability across reactions, akin to how Transformer models generalize across NLP tasks ().

Limitations of Available Evidence

The provided materials lack chemical or material science data relevant to the compound. Sources like –4 and 6 focus on NLP architectures (Transformer, BERT, GPT-2), while and discuss unrelated topics. This gap precludes authoritative comparisons or data-driven conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.